molecular formula C21H13F7O B1457103 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl CAS No. 303186-19-8

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl

Cat. No. B1457103
M. Wt: 414.3 g/mol
InChI Key: ZTUBOAYBUBUTPH-UHFFFAOYSA-N
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Description

This compound is a liquid crystal with a difluoromethyleneoxy linkage group1. It has a molecular formula of C22H15F7O and an average mass of 428.343 Da23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds are typically synthesized using fluororesin containers and a combination of other chemicals1.



Molecular Structure Analysis

The molecular structure of this compound includes a difluoromethyleneoxy linkage group and a biphenyl group2. The exact structure can be found in various chemical databases2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, its structure suggests that it might participate in reactions typical for aromatic compounds and fluorinated compounds.



Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius3. It has a melting point of 49 degrees Celsius and is soluble in methanol3. Its purity is greater than 98.0% as determined by gas chromatography3.


Scientific Research Applications

Chemical Reactions and Derivatives

2,2-Difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin and its isomer show reactions with carbonyl compounds and aniline, forming colored ethylenic derivatives and oxazaborins. This indicates potential applications in synthesizing derivatives for specific scientific purposes (Vanallan & Reynolds, 1969).

Crystal Structure and Synthesis

The crystal structure and synthesis of related compounds, such as Diflunisal Carboxamides, have been studied, suggesting that this class of compounds may offer insights into crystallography and molecular design (Zhong et al., 2010).

Antifungal Applications

1,2,4-Triazoles with a difluoro(heteroaryl)methyl moiety demonstrate antifungal activities, indicating potential use in developing antifungal agents or treatments (Eto et al., 2000).

Reactivity in Organic Synthesis

Studies on the reactivity of difluorinated compounds in organic synthesis provide insights into the potential use of such compounds in synthesizing various organic molecules (Elsheimer et al., 1996).

Development of Fluorophores

Research on the stability of the BODIPY fluorophore under different conditions contributes to the understanding of fluorophores' stability, which is critical in applications like dye development and bioimaging (Yang et al., 2011).

Liquid Crystal Technology

Compounds derived from difluorobiphenyl show applications in liquid crystal technology, with implications for materials science and display technology (Jankowiak et al., 2013).

Spectroscopic Analysis

Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate's structural analysis using FT-IR and X-ray diffraction provides insights into molecular structure and properties, important in materials science and chemistry (Mary et al., 2014).

Synthesis of New Derivatives

The synthesis of new thiourea derivatives and their antipathogenic activity suggest applications in developing antimicrobial agents (Limban et al., 2011).

Safety And Hazards

The safety data sheet suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation4.


Future Directions

The future directions of this compound could involve its use in active-matrix displays due to its properties as a liquid crystal1. However, more research is needed to fully understand its potential applications.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-(4-ethylphenyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F7O/c1-2-11-3-5-12(6-4-11)13-7-15(22)19(16(23)8-13)21(27,28)29-14-9-17(24)20(26)18(25)10-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUBOAYBUBUTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(OC3=CC(=C(C(=C3)F)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138261
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl

CAS RN

303186-19-8
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303186-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl

Citations

For This Compound
2
Citations
X Wang, J Du, H Xiao, G Zou - Journal of Thermal Analysis and …, 2018 - Springer
Differential scanning calorimetry measurements performed in the temperature range of 253–393 K for CF 2 O linkage liquid crystals reveal existence and stability of the phase transitions…
Number of citations: 3 link.springer.com
S Hou, Y Liu, T Chen, D Zhou, M Zhang, Y Li… - Analytical …, 2023 - ACS Publications
Liquid-crystal monomers (LCMs), especially fluorinated biphenyls and analogues (FBAs), are identified to be an emerging generation of persistent organic pollutants. However, there is …
Number of citations: 3 pubs.acs.org

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